molecular formula C22H20N4O4 B160741 (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione CAS No. 136004-14-3

(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione

Cat. No. B160741
M. Wt: 404.4 g/mol
InChI Key: HASWNCHYBAFUSB-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione, also known as BHIM, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. BHIM is a derivative of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. BHIM has been shown to possess unique biochemical and physiological properties that make it a valuable tool for studying the mechanisms of various biological processes.

Mechanism Of Action

(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione acts as a potent agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which can lead to changes in mood, cognition, and behavior.

Biochemical And Physiological Effects

(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has been shown to have a wide range of biochemical and physiological effects, including increased serotonin release, enhanced cognitive function, and improved immune function. (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has also been shown to have potential therapeutic applications in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia.

Advantages And Limitations For Lab Experiments

One of the major advantages of using (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione in lab experiments is its high potency and selectivity for serotonin receptors. This allows researchers to study the effects of serotonin on various biological processes with a high degree of precision. However, one of the limitations of using (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione is its potential for off-target effects, which can lead to unwanted side effects and confounding results.

Future Directions

There are several future directions for research on (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione, including studies on its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione may also be useful in the development of new drugs that target serotonin receptors with greater specificity and efficacy. Additionally, further research is needed to better understand the mechanisms of action of (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione and its potential effects on various biological processes.

Synthesis Methods

(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione can be synthesized using a variety of methods, but the most common approach involves the reaction of serotonin with piperazine-2,5-dione in the presence of a catalyst. The resulting compound is then purified using chromatography techniques to obtain pure (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione.

Scientific Research Applications

(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has been used in various scientific research applications, including studies on the mechanisms of neurotransmitter release, receptor binding, and signal transduction. (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has also been used to study the effects of serotonin on various physiological processes, such as blood pressure regulation, gastrointestinal motility, and immune function.

properties

CAS RN

136004-14-3

Product Name

(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

(3S,6S)-3,6-bis[(5-hydroxy-1H-indol-3-yl)methyl]piperazine-2,5-dione

InChI

InChI=1S/C22H20N4O4/c27-13-1-3-17-15(7-13)11(9-23-17)5-19-21(29)26-20(22(30)25-19)6-12-10-24-18-4-2-14(28)8-16(12)18/h1-4,7-10,19-20,23-24,27-28H,5-6H2,(H,25,30)(H,26,29)/t19-,20-/m0/s1

InChI Key

HASWNCHYBAFUSB-PMACEKPBSA-N

Isomeric SMILES

C1=CC2=C(C=C1O)C(=CN2)C[C@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=C4C=C(C=C5)O

SMILES

C1=CC2=C(C=C1O)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=C4C=C(C=C5)O

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=C4C=C(C=C5)O

synonyms

CHT-CHT
cyclo(5(OH)-Trp-5(OH)-Trp)
cyclo(5-hydroxytryptophyl-5-hydroxytryptophyl)

Origin of Product

United States

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